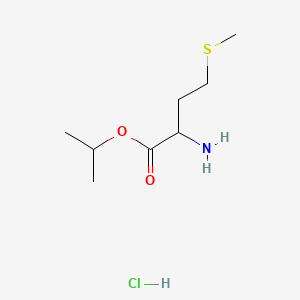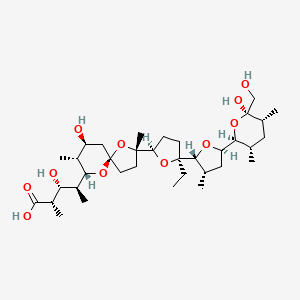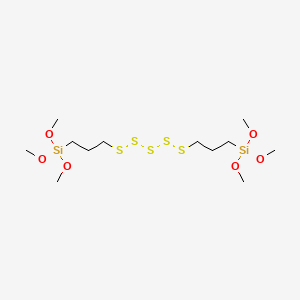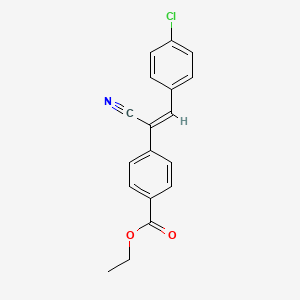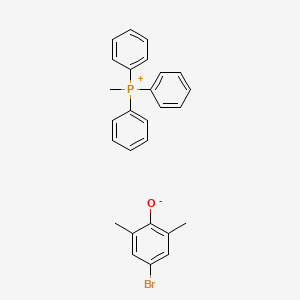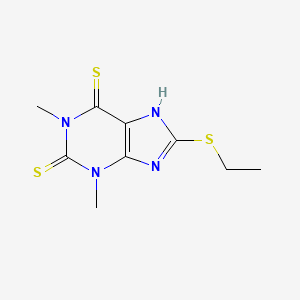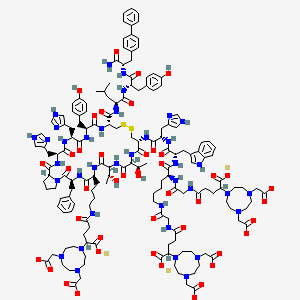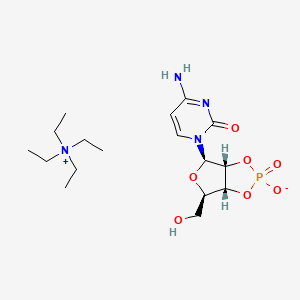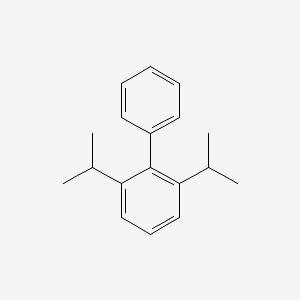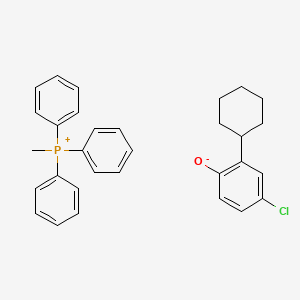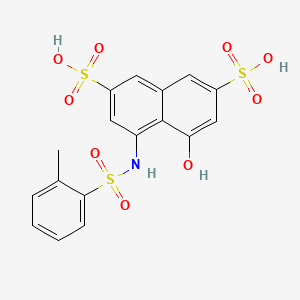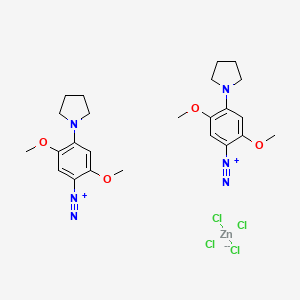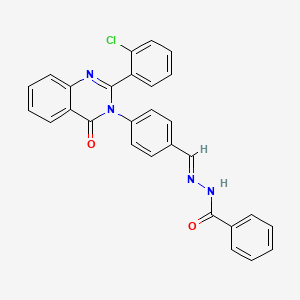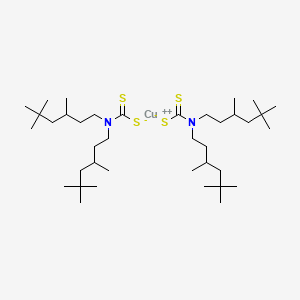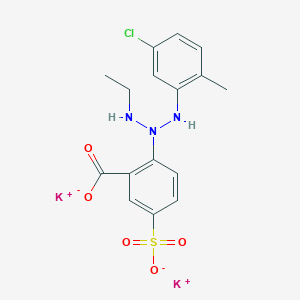
Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a triazene group, a sulfonate group, and a chlorinated tolyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate typically involves multiple steps:
Formation of the Triazene Group: This step involves the reaction of an amine with nitrous acid to form a diazonium salt, which is then coupled with another amine to form the triazene group.
Introduction of the Chlorinated Tolyl Group: The chlorinated tolyl group can be introduced through electrophilic aromatic substitution reactions.
Sulfonation: The sulfonate group is typically introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Potassium Salt Formation: The final step involves neutralizing the compound with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions could target the triazene group, potentially breaking it down into simpler amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Simpler amines and potentially dechlorinated products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic synthesis.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: The compound could be used as a probe to study biochemical pathways involving triazene groups.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent, particularly in cancer treatment due to the presence of the triazene group, which is known for its anticancer properties.
Industry
Dyes and Pigments: Potential use in the production of dyes and pigments due to its aromatic structure.
Polymers: The compound may be used in the synthesis of specialty polymers with unique properties.
作用機序
The mechanism of action of Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate likely involves interactions with specific molecular targets and pathways:
Molecular Targets: The triazene group may interact with DNA or proteins, leading to modifications that affect cellular function.
Pathways Involved: The compound may interfere with cellular pathways involved in cell division and apoptosis, particularly in cancer cells.
類似化合物との比較
Similar Compounds
Dipotassium 2-(3-(5-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate: Similar structure but with a methyl group instead of an ethyl group.
Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-4-sulphonatobenzoate: Similar structure but with the sulfonate group in a different position.
Uniqueness
Triazene Group:
Sulfonate Group: The sulfonate group enhances the compound’s solubility in water, making it more versatile for various applications.
特性
CAS番号 |
83249-46-1 |
|---|---|
分子式 |
C16H16ClK2N3O5S |
分子量 |
476.0 g/mol |
IUPAC名 |
dipotassium;2-[(5-chloro-2-methylanilino)-(ethylamino)amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C16H18ClN3O5S.2K/c1-3-18-20(19-14-8-11(17)5-4-10(14)2)15-7-6-12(26(23,24)25)9-13(15)16(21)22;;/h4-9,18-19H,3H2,1-2H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChIキー |
ZSZQAYQBXMVBCU-UHFFFAOYSA-L |
正規SMILES |
CCNN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


